molecular formula C17H19N3OS B1263637 Nelonicline CAS No. 1026687-03-5

Nelonicline

货号: B1263637
CAS 编号: 1026687-03-5
分子量: 313.4 g/mol
InChI 键: QZDCYUCETTWCMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

ABT-126 的合成涉及多个步骤。其中一个关键的合成路线包括将溴苯基噻二唑-2-氧基化合物与氮杂三环癸烷衍生物反应。 该反应通常在甲醇中进行,并在氚气暴露下使用碳载钯催化剂 。ABT-126 的工业生产方法尚未得到广泛的记录,但实验室合成为扩大生产规模奠定了基础。

化学反应分析

ABT-126 会发生各种化学反应,包括:

科学研究应用

作用机制

ABT-126 通过选择性结合并激活α7 烟碱型乙酰胆碱受体来发挥其作用。这种激活增强了胆碱能传递,这对认知功能至关重要。 该化合物对这些受体的高亲和力使其能够有效地调节神经元活动,有可能改善与各种神经疾病相关的认知缺陷 .

相似化合物的比较

ABT-126 在其对 α7 烟碱型乙酰胆碱受体的高选择性和效力方面是独一无二的。类似的化合物包括:

    ABT-594: 另一种烟碱型乙酰胆碱受体激动剂,具有不同的受体亚型选择性。

    GTS-21: α7 烟碱型乙酰胆碱受体的部分激动剂,在类似的研究环境中使用。

    DMXB-A:

ABT-126 因其高亲和力和选择性而脱颖而出,使其成为研究和潜在治疗应用的宝贵化合物。

生物活性

Nelonicline, also known as ABT-126, is a selective allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It was primarily developed for the treatment of cognitive deficits associated with Alzheimer's disease (AD) and schizophrenia. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and implications for cognitive enhancement.

This compound targets the α7 nAChR, which plays a critical role in cognitive functions such as learning and memory. Activation of this receptor has been linked to several neuroprotective effects:

  • Cholinergic Pathway Stimulation : By enhancing cholinergic signaling, this compound may improve synaptic plasticity and cognitive function. The α7 nAChR is involved in regulating neurotransmitter release and modulating synaptic transmission, particularly in the hippocampus and prefrontal cortex .
  • Anti-inflammatory Effects : Activation of α7 nAChRs can reduce neuroinflammation, which is significant in neurodegenerative diseases like AD. Studies have shown that nicotine can inhibit the release of pro-inflammatory cytokines from microglia, thereby providing a neuroprotective effect against inflammatory damage .
  • Interaction with Amyloid-beta : Research indicates that this compound may mitigate the detrimental effects of amyloid-beta peptides, which are implicated in AD pathology. The interaction between amyloid-beta and nAChRs suggests a complex role in both promoting cognitive function and contributing to neurodegeneration at elevated levels .

Efficacy in Alzheimer's Disease

This compound has undergone various clinical trials aimed at assessing its efficacy in improving cognitive function among patients with mild to moderate AD. Notable studies include:

  • Phase 2 Trials : A study conducted in 2009 evaluated this compound's safety and efficacy in 274 participants with AD. While results indicated some improvement in cognitive measures, the overall effect was modest and complicated by adverse events such as gastrointestinal issues .
  • Cognitive Assessments : The efficacy was measured using various cognitive scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). Although some trials reported improvements, others showed no significant difference compared to placebo groups .

Efficacy in Schizophrenia

In addition to AD, this compound has been explored for cognitive impairment associated with schizophrenia:

  • Cognitive Impairment Studies : A double-blind extension study assessed its effects on cognitive function in schizophrenia patients. Results showed no significant improvement in neurocognitive scores compared to placebo, although trends suggested potential benefits at higher doses for negative symptoms .

Case Studies

Several case studies have highlighted individual responses to this compound treatment:

  • Case Study Overview : One patient reported improvements in auditory learning and memory after being placed on a regimen including this compound alongside other cognitive training interventions. This suggests that while individual responses may vary, multimodal approaches could enhance therapeutic outcomes .

Safety Profile

The safety profile of this compound appears comparable to placebo across various studies. Common adverse effects include:

  • Gastrointestinal disturbances (e.g., constipation)
  • Mild to moderate headaches
  • No severe adverse events were reported during trials .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

IdentifierInterventionPhaseDurationStatusPrimary Outcome
NCT01834638ABT-126Phase 2CompletedCompletedCognitive function improvement
NCT01678755ABT-126Phase 2CompletedCompletedSafety and tolerability
NCT02720445Nicotine Transdermal PatchPhase 2OngoingRecruitingCognitive performance

属性

CAS 编号

1026687-03-5

分子式

C17H19N3OS

分子量

313.4 g/mol

IUPAC 名称

2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2

InChI 键

QZDCYUCETTWCMO-UHFFFAOYSA-N

SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

规范 SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

同义词

4-(5-phenyl-1, 3, 4-thiadiazol-2-yloxy)-1-azatricyclo(3.3.1.13, 7)decane
ABT-126

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。